molecular formula C20H19N5O3 B2689869 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921897-76-9

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2689869
CAS No.: 921897-76-9
M. Wt: 377.404
InChI Key: INGUSHYNLHQZOA-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrazolo[3,4-d]Pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold emerged in the late 20th century as a purine isostere, with early synthetic routes focusing on cyclocondensation reactions of aminopyrazole derivatives. By the 1990s, researchers recognized its potential to inhibit tyrosine kinases, culminating in the development of PP2 (4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine), a seminal c-Src inhibitor. Subsequent decades saw diversification into epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors, driven by the scaffold’s adaptability to substituent modifications.

Table 1: Milestones in Pyrazolo[3,4-d]Pyrimidine Therapeutic Development

Year Milestone Significance
1999 Synthesis of first kinase-active derivatives Demonstrated hinge-region binding mimicry
2006 PP2 characterization Established c-Src inhibition (IC₅₀ = 61.8 μM)
2018 Solubility optimization strategies Enabled in vivo testing via polymer formulations

The introduction of N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide reflects ongoing efforts to balance hydrophobic interactions (via the 3-methylbenzyl group) and hydrogen-bonding capacity (via the furan-2-carboxamide moiety).

Structural Analogies to Purine Nucleotides and Adenosine Triphosphate-Binding Domains

The pyrazolo[3,4-d]pyrimidine core achieves adenosine triphosphate mimicry through three critical features:

  • Isosteric Replacement : The nitrogen-rich bicyclic system replicates adenine’s hydrogen-bonding topology, enabling interactions with kinase hinge residues (e.g., Ala138 in MARK4).
  • Substituent Engineering : The 3-methylbenzyl group occupies hydrophobic pockets adjacent to the adenosine triphosphate-binding cleft, while the furan-2-carboxamide chain extends into the ribose-binding region.
  • Conformational Rigidity : Planarity of the fused pyrazole-pyrimidine system enforces optimal alignment with catalytic lysine and glutamate residues.

Table 2: Structural Comparison Between Adenosine Triphosphate and Pyrazolo[3,4-d]Pyrimidine Derivatives

Feature Adenosine Triphosphate N-(2-(5-(3-Methylbenzyl)...Furan-2-Carboxamide
Core Structure Purine (adenine) Pyrazolo[3,4-d]pyrimidine
Hydrophobic Moieties Ribose methyl groups 3-Methylbenzyl substituent
Hydrogen-Bond Donors N1, N6, N7 N1, N4, carbonyl oxygen
Target Interaction Kinase hinge region Kinase catalytic cleft

In MARK4 (microtubule affinity-regulating kinase 4), the pyrazolo[3,4-d]pyrimidine scaffold forms a 2.9 Å hydrogen bond with Ala138’s backbone amide, while the 3-methylbenzyl group engages Val73’s hydrophobic side chain. This dual-binding mode disrupts adenosine triphosphate hydrolysis, exemplifying the scaffold’s capacity to allosterically modulate kinase activity.

Properties

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-14-4-2-5-15(10-14)12-24-13-22-18-16(20(24)27)11-23-25(18)8-7-21-19(26)17-6-3-9-28-17/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGUSHYNLHQZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H31N5O2C_{23}H_{31}N_{5}O_{2} with a molecular weight of approximately 409.5 g/mol. Its structure features a furan ring and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).

Key Findings:

  • Inhibition of Cell Proliferation: The compound demonstrated significant inhibition of NSCLC cell lines A549-P, H1975, and PC-9 with IC50 values ranging from 1.48 to 2.76 µM .
  • Induction of Apoptosis: Flow cytometry analysis indicated that the compound induces apoptosis in a concentration-dependent manner and causes cell cycle arrest .
  • Mechanism of Action: Protein analysis revealed that the compound downregulates the phosphorylation of EGFR and c-Met pathways, which are crucial for tumor growth and survival .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Antifungal Activity:
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising antifungal activity against Fusarium oxysporum species . The presence of specific substituents in the aromatic rings enhances this activity.

Antibacterial Activity:
Studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components:

Structural FeatureImpact on Activity
Pyrazolo[3,4-d]pyrimidine moietyEssential for anticancer activity
Furan ringEnhances solubility and bioavailability
3-Methylbenzyl groupContributes to increased potency

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on NSCLC Treatment:
    • Objective: Evaluate the anticancer potential against NSCLC.
    • Results: Demonstrated significant tumor growth inhibition in xenograft models with a reduction rate of 55.3% compared to controls .
  • Antimicrobial Efficacy Study:
    • Objective: Assess the antimicrobial properties against various pathogens.
    • Results: Showed MIC values as low as 6.25 µg/mL against resistant strains .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research has indicated that compounds similar to N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exhibit significant antifungal properties. A study highlighted the synthesis of pyrazole derivatives that demonstrated potent antifungal activity against Fusarium oxysporum with minimal inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole. The presence of specific functional groups in the structure was linked to enhanced biological activity, suggesting a potential pharmacophore in this compound class .

Anticancer Properties

Another area of interest is the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives with similar structural motifs have shown promising results in vitro against various cancer cell lines, including breast and lung cancers .

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics suggest possible applications in agrochemicals, particularly as a pesticide or herbicide. Studies have shown that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold can inhibit fungal pathogens affecting crops. The structure-activity relationship (SAR) studies indicated that modifications on the furan and pyrazole rings could lead to improved efficacy against specific plant pathogens .

Material Science

Polymeric Applications

In material science, the incorporation of such complex organic compounds into polymer matrices has been explored for developing advanced materials with enhanced properties. The potential for using these compounds as additives to improve the thermal and mechanical properties of polymers is being investigated. Initial findings suggest that integrating these compounds can enhance the durability and stability of polymeric materials under various environmental conditions .

Data Tables

Application Area Activity/Property Reference
Medicinal ChemistryAntifungal Activity
Medicinal ChemistryAnticancer Properties
Agricultural SciencePesticidal Activity
Material SciencePolymer Additives

Case Studies

  • Antifungal Efficacy Study : A series of pyrazole derivatives were synthesized and tested against Fusarium oxysporum. The most active compound from this series exhibited an MIC of 6 µg/mL, outperforming traditional fungicides like hymexazol .
  • Anticancer Research : Compounds similar to this compound were evaluated for their effects on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (Da) Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one R1: 3-Methylbenzyl; R2: Furan-2-carboxamide ~423.45* Amide, Benzyl, Furan
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin-4-one R1: Fluoro-chromenyl; R2: Benzenesulfonamide 589.1 (M+1) Sulfonamide, Chromene, Fluorophenyl
(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine R1: Trifluoromethyl; R2: Morpholine ~650–700* Trifluoromethyl, Morpholine, Cyano

*Calculated based on structural formula.

Key Observations:

  • Core Heterocycles : The target compound retains the pyrazolopyrimidine core, while the compound in uses a pyrrolopyridazine scaffold, which may confer distinct binding interactions.
  • Molecular Weight : The target compound (~423 Da) is smaller than the chromene-containing analog (~589 Da), suggesting better compliance with Lipinski’s Rule of Five for drug-likeness.

Physicochemical Properties

  • Solubility : The furan carboxamide’s polarity may improve aqueous solubility compared to sulfonamide analogs, though the 3-methylbenzyl group introduces hydrophobicity.
  • Melting Point : Analogous compounds in exhibit melting points of 175–178°C, suggesting the target compound may have similar thermal stability.

Q & A

Q. What crystallographic data support the compound’s binding conformation?

  • Answer: X-ray structures of analogs (e.g., PDB: 5TQ3) reveal:
  • Hydrogen bonds between the pyrimidinone carbonyl and kinase hinge residues (e.g., Glu81).
  • π-Stacking of the furan ring with Phe82.
  • The 3-methylbenzyl group occupies a hydrophobic cleft near Leu134 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.